2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one
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Overview
Description
Tepraloxydim is a cyclohexanedione herbicide primarily used for early post-emergence control of various grass weeds in crops such as canola, chickpeas, faba beans, field peas, lentils, lupins, subclover, and vetch . It is known for its broad-spectrum activity and is absorbed through leaves and translocated within the plant .
Preparation Methods
Tepraloxydim is synthesized through a series of chemical reactions involving cyclohexanedione derivativesIndustrial production methods often employ liquid-liquid extraction and cartridge clean-up techniques to ensure high purity and yield .
Chemical Reactions Analysis
Tepraloxydim undergoes various chemical reactions, including oxidation and reduction. It is known to degrade rapidly in aerobic soil conditions and undergoes photolysis on soil surfaces . Common reagents used in these reactions include molecular oxygen, acids, and radicals. The major degradation products of tepraloxydim are oxazol and imine derivatives .
Scientific Research Applications
Tepraloxydim is extensively used in agricultural research for its herbicidal properties. It is employed in studies related to weed control in various crops, including oilseed rape, sugar beet, fodder beet, peas, field beans, cabbage, cauliflower, linseed, flax, carrots, onions, and leeks . Additionally, it is used in environmental studies to assess its impact on non-target organisms and its behavior in different environmental conditions .
Mechanism of Action
Tepraloxydim exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis and lipid formation . It binds to the carboxyltransferase domain of the enzyme, disrupting its activity and leading to the cessation of fatty acid synthesis. This inhibition ultimately results in the death of the target grass weeds .
Comparison with Similar Compounds
Tepraloxydim belongs to the cyclohexanedione class of herbicides, which also includes compounds such as cycloxydim and clethodim . Compared to these similar compounds, tepraloxydim is unique in its specific binding mode to the acetyl-CoA carboxylase enzyme and its rapid degradation in soil conditions . This rapid degradation reduces the risk of environmental contamination and makes it a preferred choice for certain agricultural applications .
Properties
IUPAC Name |
2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO4/c1-2-14(19-23-7-3-6-18)17-15(20)10-13(11-16(17)21)12-4-8-22-9-5-12/h3,6,12-13,20H,2,4-5,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYNQIMAUDJVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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